

physicochemical properties of 7-Chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloro-1H-indazole-3-carbaldehyde

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An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-indazole-3-carbaldehyde is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry. As a derivative of indazole, a bicyclic structure composed of fused benzene and pyrazole rings, it serves as a crucial building block and key intermediate in the synthesis of a wide array of bioactive molecules.^[1] The indazole scaffold is a well-recognized "bioisostere" of indole, and its derivatives are known to be potent kinase inhibitors, making them valuable in the development of targeted cancer therapies and other pharmaceuticals.^[1]

The strategic placement of a chlorine atom at the 7-position and a reactive carbaldehyde group at the 3-position provides a versatile molecular framework for further chemical modifications. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry, enabling researchers to optimize reaction conditions, develop robust purification strategies, and ensure the reliable characterization of its derivatives. This guide provides a comprehensive technical overview of the core properties, spectroscopic profile, and handling of **7-Chloro-1H-indazole-3-carbaldehyde**, grounded in established scientific data.

Section 1: Core Physicochemical and Molecular Properties

The intrinsic properties of **7-Chloro-1H-indazole-3-carbaldehyde** dictate its behavior in chemical and biological systems. These foundational data points are essential for designing synthetic routes and for preliminary computational studies.

Molecular Structure

The structure consists of a bicyclic indazole core with a chlorine substituent on the benzene ring and an aldehyde functional group on the pyrazole ring.

Caption: Chemical structure of **7-Chloro-1H-indazole-3-carbaldehyde**.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the compound. Predicted values, derived from computational models, are noted where experimental data is not available.

Property	Value	Source
IUPAC Name	7-Chloro-1H-indazole-3-carbaldehyde	[2]
CAS Number	885519-02-8	[2][3]
Molecular Formula	C ₈ H ₅ ClN ₂ O	[2][3]
Molecular Weight	180.59 g/mol	[3]
Appearance	Crystalline solid	General knowledge
Boiling Point	391.7 ± 22.0 °C (Predicted)	[3]
Density	1.521 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Soluble in organic solvents (DMSO, DMF); sparingly soluble in aqueous solutions. [4]	Based on analogs

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural verification in organic chemistry. The combined data from NMR, IR, and Mass Spectrometry provide an unambiguous fingerprint of the molecule. While direct spectral data for this specific compound is limited in public literature, a reliable profile can be constructed based on data from structurally similar compounds, such as 5-Chloro-1H-indazole-3-carboxaldehyde.^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde, the N-H proton, and the three aromatic protons. The chemical shifts (δ) are highly diagnostic.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
NH	> 13.0	Broad Singlet (br s)	The acidic proton on the indazole nitrogen is typically downfield and may exchange with D ₂ O. [5]
CHO	~ 10.2	Singlet (s)	The aldehyde proton is highly deshielded and appears as a characteristic singlet. [5]
Aromatic CH (H4, H5, H6)	7.5 - 8.2	Multiplets (m)	The three protons on the chlorinated benzene ring will exhibit splitting patterns (doublets, triplets) based on their coupling with each other.

- ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing signals for all eight carbon atoms in the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Notes
C=O (Aldehyde)	~ 187	The carbonyl carbon is the most downfield signal. [5]
Aromatic C-Cl	~ 115-120	The carbon atom directly bonded to chlorine.
Aromatic C-H	~ 113 - 130	Signals corresponding to the protonated aromatic carbons. [5]
Aromatic Quaternary C	~ 140 - 145	Bridgehead carbons and the C3 carbon attached to the aldehyde. [5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch	3200 - 3300	Medium, Broad	Characteristic of the N-H bond in the indazole ring.[5]
C-H Stretch (Aromatic)	3000 - 3100	Medium	
C=O Stretch (Aldehyde)	1650 - 1670	Strong	A very strong and sharp peak, indicative of the conjugated aldehyde carbonyl.[5]
C=C Stretch (Aromatic)	1450 - 1600	Medium-Strong	Multiple bands corresponding to the vibrations of the aromatic rings.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the compound, confirming its elemental composition.

- Low-Resolution MS (LRMS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of chlorine (³⁵Cl and ³⁷Cl). Expect to see two peaks at m/z 180 and 182 in an approximate 3:1 ratio of intensity.
- High-Resolution MS (HRMS): This technique provides the highly accurate mass, which can be used to confirm the molecular formula.
 - Calculated Exact Mass for C₈H₅³⁵ClN₂O $[M-H]^-$: 179.0012.[5]

Section 3: Synthesis, Reactivity, and Stability

A deep understanding of the synthesis and chemical behavior of **7-Chloro-1H-indazole-3-carbaldehyde** is essential for its application as a synthetic intermediate.

Synthetic Pathway: Nitrosation of Indoles

A robust and common method for preparing 1H-indazole-3-carboxaldehydes is through the nitrosation of the corresponding indole precursor, in this case, 7-chloroindole.^{[1][5]} This reaction involves the treatment of the indole with an acidic solution of a nitrite salt (e.g., sodium nitrite). The mechanism proceeds through an electrophilic attack on the electron-rich indole ring, followed by a ring-opening and subsequent ring-closure cascade to form the indazole product. This method is advantageous due to its mild conditions and applicability to a range of substituted indoles.^[1]

Caption: General workflow for the synthesis of **7-Chloro-1H-indazole-3-carbaldehyde**.

Chemical Reactivity and Stability

- **Reactivity:** The molecule's reactivity is dominated by the aldehyde group, which is susceptible to nucleophilic attack, oxidation to a carboxylic acid (a common subsequent step in drug synthesis), and reduction to a primary alcohol. The N-H of the indazole ring can be readily alkylated or acylated to introduce further diversity.
- **Stability:** The compound is stable under standard laboratory and recommended storage conditions.^[6]
- **Incompatibilities:** It should be kept away from strong oxidizing agents, which can react with the aldehyde group.^[6] Avoid exposure to excessive heat, flames, and sparks.^[6]

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. The information below is a summary derived from typical Safety Data Sheets (SDS) for similar compounds.

- **Hazard Identification:**
 - Causes skin irritation (H315).^[7]
 - Causes serious eye irritation (H319).^[7]
 - May cause respiratory irritation (H335).^[7]

- Handling Precautions:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]
 - Avoid breathing dust, fumes, or vapors.[7]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
 - Wash hands thoroughly after handling.[6]
- Storage Conditions:
 - Store in a cool, dry, and well-ventilated area.[6]
 - Keep the container tightly closed when not in use.[6][7]
 - Store away from incompatible materials such as strong oxidizing agents and sources of ignition.[6][7]

Section 5: Experimental Protocols

The following generalized protocols are provided as a guide for researchers. Specific quantities and conditions should be optimized based on the scale of the reaction and available laboratory equipment.

Protocol: Synthesis via Nitrosation of 7-Chloroindole

Causality: This protocol is based on the established method of converting indoles to indazole-3-carboxaldehydes.[5][8] The slow, controlled addition of the indole to the pre-formed nitrosating agent at low temperature is critical to minimize side reactions and improve the yield of the desired product.

- Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (NaNO_2) in a mixture of deionized water and DMF.

- **Acidification:** Slowly add 2N hydrochloric acid (HCl) dropwise to the cooled solution while maintaining the temperature at 0°C. Stir for 10-15 minutes.
- **Indole Addition:** In a separate flask, dissolve 7-chloroindole in DMF. Using a syringe pump for controlled delivery, add the 7-chloroindole solution to the nitrosating mixture dropwise over a period of 1-2 hours. Maintaining a slow addition rate at 0°C is crucial.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Extraction:** Quench the reaction by pouring the mixture into water. Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid by column chromatography on silica gel to obtain the pure **7-Chloro-1H-indazole-3-carbaldehyde**.

Protocol: Acquiring ^1H NMR Spectrum

Causality: This protocol ensures a high-quality, reproducible NMR spectrum for structural confirmation. The use of a deuterated solvent is necessary to avoid large solvent signals in the spectrum, and a known internal standard (TMS) provides a universal reference point for chemical shifts.

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the purified **7-Chloro-1H-indazole-3-carbaldehyde**.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d_6) in a clean, dry NMR tube. Ensure the solid is fully dissolved, using gentle vortexing if necessary.

- Instrumentation: Place the NMR tube in the spectrometer.
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a standard ^1H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain a flat baseline.
 - Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO- d_5 at δ 2.50 ppm).
 - Integrate the signals to determine the relative ratios of the protons.
 - Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to confirm the structure.

Caption: Logical workflow for the analytical characterization of the synthesized compound.

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- To cite this document: BenchChem. [physicochemical properties of 7-Chloro-1H-indazole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1371879#physicochemical-properties-of-7-chloro-1h-indazole-3-carbaldehyde>]

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